molecular formula C44H76Al2O8+2 B8117828 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum

Cat. No.: B8117828
M. Wt: 787.0 g/mol
InChI Key: JUXYVNUVSGMQCJ-LWYLHWECSA-J
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Description

Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound. This compound features two aluminum atoms coordinated with two distinct geometric isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The (Z) and (E) notations indicate the different spatial arrangements of the substituents around the double bond in the hept-3-en-3-olate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum typically involves the reaction of aluminum alkyls or aluminum halides with the corresponding (Z) and (E) isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compounds. Common solvents used include toluene, hexane, or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and reaction time are crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:

    Oxidation: The aluminum centers can be oxidized to form aluminum oxides.

    Reduction: The compound can be reduced under specific conditions to yield aluminum hydrides.

    Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-olate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce aluminum hydrides.

Scientific Research Applications

Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological imaging and as a delivery agent for therapeutic compounds.

    Medicine: Explored for its potential in drug delivery systems due to its ability to coordinate with various ligands.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum involves the coordination of the aluminum centers with the hept-3-en-3-olate ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The aluminum centers can interact with other molecules through Lewis acid-base interactions, facilitating catalytic processes and ligand exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (E) isomer.

    Dialuminum;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (Z) isomer.

    Aluminum tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate): Contains three hept-3-en-3-olate ligands coordinated to a single aluminum center.

Uniqueness

The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum lies in its dual isomeric coordination, which imparts distinct chemical properties and reactivity compared to compounds with only one isomeric form. This dual coordination allows for more versatile applications in catalysis and material science.

Properties

IUPAC Name

dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H20O2.2Al/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXYVNUVSGMQCJ-LWYLHWECSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76Al2O8+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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